molecular formula C14H22N2O2S B15059647 4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline

4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline

Cat. No.: B15059647
M. Wt: 282.40 g/mol
InChI Key: NRWSPBARUKVJQD-UHFFFAOYSA-N
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Description

4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is a chemical compound with the molecular formula C13H20N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline typically involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride, followed by the introduction of an aniline group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound. Additionally, the piperidine ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline
  • 4-((2-Aminoethyl)benzenesulfonamide

Uniqueness

4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is unique due to the presence of the 3,5-dimethylpiperidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

4-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]aniline

InChI

InChI=1S/C14H22N2O2S/c1-11-7-12(2)9-16(8-11)19(17,18)10-13-3-5-14(15)6-4-13/h3-6,11-12H,7-10,15H2,1-2H3

InChI Key

NRWSPBARUKVJQD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)N)C

Origin of Product

United States

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